Pharmacokinetic Differentiation: Hydrochlorothiazide vs. Chlorthalidone vs. Chlorothiazide
Hydrochlorothiazide exhibits an intermediate pharmacokinetic profile among thiazide diuretics. Relative to the shorter-acting chlorothiazide, HCTZ demonstrates a significantly longer elimination half-life (5.6–14.8 hours vs. 1–2 hours) and substantially greater oral bioavailability (70% vs. 30–50%). Conversely, compared to chlorthalidone, HCTZ has a markedly shorter half-life (6–14 hours vs. 47 hours) and a shorter duration of action (6–12 hours vs. 40–60 hours) [1]. These differences directly influence dosing frequency and 24-hour blood pressure control [2].
| Evidence Dimension | Elimination half-life (hours) |
|---|---|
| Target Compound Data | 5.6–14.8 hours (biphasic, average ~6 hours) |
| Comparator Or Baseline | Chlorothiazide: 1–2 hours; Chlorthalidone: 47 hours |
| Quantified Difference | HCTZ half-life: 5.6–14.8× longer than chlorothiazide; 0.13–0.31× of chlorthalidone |
| Conditions | Human pharmacokinetic studies; data compiled from USP and peer-reviewed pharmacology references |
Why This Matters
Procurement selection must account for half-life because it dictates dosing frequency, adherence burden, and 24-hour blood pressure coverage—HCTZ offers a middle-ground profile with once-daily dosing feasibility without the prolonged electrolyte exposure of ultra-long-acting agents.
- [1] Arumugham VB, Shahin MH. Hydrochlorothiazide. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2025. View Source
- [2] Saseen JJ, MacLaughlin EJ. Hypertension. In: DiPiro JT, Talbert RL, Yee GC, et al., eds. Pharmacotherapy: A Pathophysiologic Approach. 11th ed. McGraw Hill; 2020. View Source
